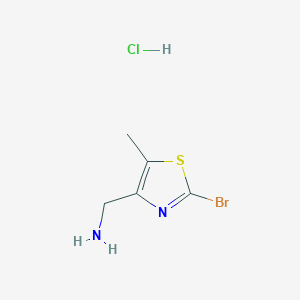

![molecular formula C18H19ClN2O2S B2566691 1-(3-Chlorophenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine CAS No. 1164468-23-8](/img/structure/B2566691.png)

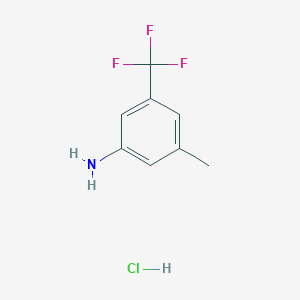

1-(3-Chlorophenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a type of piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

Synthesis Analysis

Piperazines can be synthesized through various methods. One practical method allows the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions with good yields . Another method involves a palladium-catalyzed cyclization reaction .Molecular Structure Analysis

The molecular structure of piperazine derivatives can vary greatly depending on the substituents attached to the nitrogen atoms in the piperazine ring .Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions. For example, sulfonyl radicals can be generated from sulfonyl hydrazides and participate in the synthesis of diverse functionalized sulfonyl fluorides .Physical And Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can vary greatly depending on their structure. For example, the molecular weight of 1-(3-Chlorophenyl)piperazine hydrochloride is 233.136 g/mol .Aplicaciones Científicas De Investigación

Adenosine Receptor Antagonism

Research has shown that derivatives of piperazine, which include structural analogs to 1-(3-Chlorophenyl)-4-[(2-phenylvinyl)sulfonyl]piperazine, play a critical role as adenosine A2B receptor antagonists. These compounds have been identified for their subnanomolar affinity and high selectivity, indicating potential therapeutic applications, especially in treating conditions mediated by the adenosine receptor pathway (Borrmann et al., 2009).

Antitumor Activity

A series of 1,2,4-triazine derivatives bearing the piperazine moiety has been synthesized and evaluated for antitumor activity, particularly against breast cancer cells. This indicates the compound's framework could serve as a backbone for developing potent antiproliferative agents, comparing favorably with established anticancer drugs like cisplatin (Yurttaş et al., 2014).

Antimicrobial Properties

Compounds structurally related to this compound have been synthesized and assessed for their biological activity against various microbial strains. Some products displayed moderate activity, offering a basis for further exploration in the development of new antimicrobial agents (J.V.Guna et al., 2009).

Receptor Ligand Development

Studies involving the synthesis of piperazine derivatives, including those with chemical similarity to this compound, have focused on their potential as ligands for various receptors. This includes research into melanocortin-4 receptor ligands, highlighting the compound's relevance in developing treatments for conditions associated with this receptor, such as obesity or metabolic disorders (Tran et al., 2008).

Synthesis and Structural Analysis

The structural complexity of piperazine derivatives enables a wide range of synthetic approaches and analyses, including X-ray crystallography. Studies have been dedicated to elucidating the crystal structure of compounds within this chemical class, providing insights into their potential interactions and stability in biological systems (Berredjem et al., 2010).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for research on piperazine derivatives could include further exploration of their synthesis, properties, and potential applications. For example, sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .

Propiedades

IUPAC Name |

1-(3-chlorophenyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O2S/c19-17-7-4-8-18(15-17)20-10-12-21(13-11-20)24(22,23)14-9-16-5-2-1-3-6-16/h1-9,14-15H,10-13H2/b14-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFZRXJSPFDMTIE-NTEUORMPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-(3-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2566614.png)

![2-[2-(2-Methyloxiran-2-yl)ethyl]furan](/img/structure/B2566619.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(2-fluorophenyl)-2-methoxypropyl)methanesulfonamide](/img/structure/B2566620.png)

![1'-Prop-2-enoylspiro[1,4-dihydroquinoline-3,4'-piperidine]-2-one](/img/structure/B2566621.png)

![N-Methyl-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2566629.png)

![Methyl 2-[8-[(4-carbamoylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2566630.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2566631.png)